N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 2,5-dimethylphenyl substituent at position 3 of the pyrimidinone core, a sulfanyl bridge at position 2, and an N-(4-chlorophenyl)acetamide moiety. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the thienopyrimidinone scaffold contributes to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-3-4-14(2)18(11-13)26-21(28)20-17(9-10-29-20)25-22(26)30-12-19(27)24-16-7-5-15(23)6-8-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRCAWDRSXYVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects: The 2,5-dimethylphenyl group in the target compound may confer steric hindrance compared to the 4-chlorophenyl group in , altering receptor affinity. The 4-chlorophenyl acetamide moiety is shared with , but the latter lacks the thieno-fused ring system.
- Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity, contrasting with the methyl groups in the target compound, which may modulate metabolic stability .
Pharmacological and Physicochemical Properties
Activity Trends :
- Antimicrobial vs. Anticancer : Dichlorophenyl derivatives (e.g., ) show antifungal activity, while trifluoromethyl-substituted analogues (e.g., ) exhibit antiproliferative effects, suggesting substituent-dependent target selectivity.
- Role of Thienopyrimidinone: The dihydrothienopyrimidinone core in may enhance DNA intercalation or kinase inhibition compared to non-fused pyrimidines .
Crystallographic and Conformational Analysis
- The target compound’s crystal structure is unreported, but analogues like adopt planar conformations with intermolecular N–H···O and C–H···S interactions stabilizing the lattice .
- In N-(3,5-dimethylphenyl) derivatives (e.g., ), the acetamide chain adopts a gauche conformation, optimizing sulfur-aryl interactions .
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